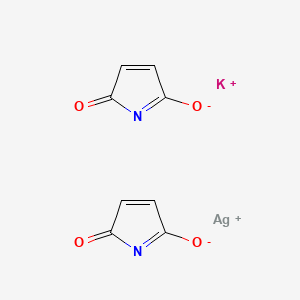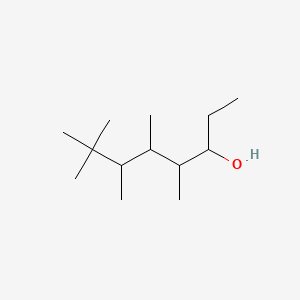
4,5,6,7,7-Pentamethyloctan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7,7-Pentamethyloctan-3-ol is an organic compound with the molecular formula C13H28O It is a branched-chain alcohol characterized by the presence of multiple methyl groups, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7,7-Pentamethyloctan-3-ol typically involves the alkylation of a suitable precursor, such as 3-octanol, with methylating agents. One common method includes the use of Grignard reagents, where a Grignard reagent (e.g., methylmagnesium bromide) reacts with a ketone intermediate to form the desired alcohol. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of corresponding ketones or aldehydes. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are often employed to facilitate the hydrogenation process. The reaction conditions typically include elevated temperatures and pressures to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5,6,7,7-Pentamethyloctan-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether, catalytic hydrogenation with Pd/C.
Substitution: SOCl2 in pyridine, PBr3 in anhydrous conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Wissenschaftliche Forschungsanwendungen
4,5,6,7,7-Pentamethyloctan-3-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Wirkmechanismus
The mechanism of action of 4,5,6,7,7-Pentamethyloctan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the presence of multiple methyl groups can affect the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
4,5,6,7,7-Pentamethyloctan-3-ol can be compared with other similar compounds, such as:
3-Octanol: A simpler alcohol with fewer methyl groups, resulting in different chemical and physical properties.
2,2,4-Trimethylpentane-3-ol: Another branched-chain alcohol with a different arrangement of methyl groups, leading to variations in reactivity and applications.
Uniqueness: The unique structure of this compound, with its multiple methyl groups, imparts distinct chemical properties that differentiate it from other alcohols. These properties include increased steric hindrance, altered reactivity, and enhanced lipophilicity, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
97752-24-4 |
|---|---|
Molekularformel |
C13H28O |
Molekulargewicht |
200.36 g/mol |
IUPAC-Name |
4,5,6,7,7-pentamethyloctan-3-ol |
InChI |
InChI=1S/C13H28O/c1-8-12(14)10(3)9(2)11(4)13(5,6)7/h9-12,14H,8H2,1-7H3 |
InChI-Schlüssel |
QIKQWLYMJZQXFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C)C(C)C(C)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


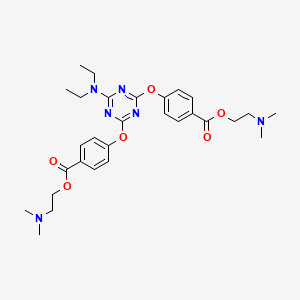
![(E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate](/img/structure/B13776826.png)

![Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13776835.png)
![strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13776837.png)
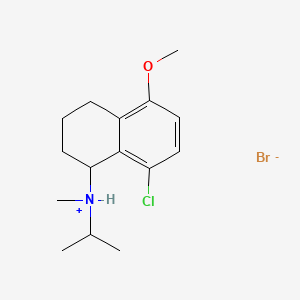
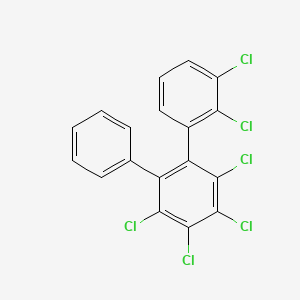
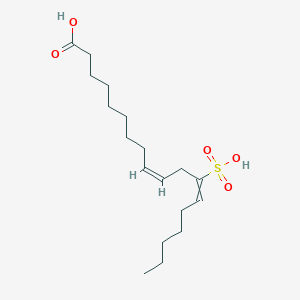
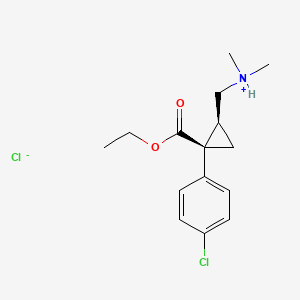
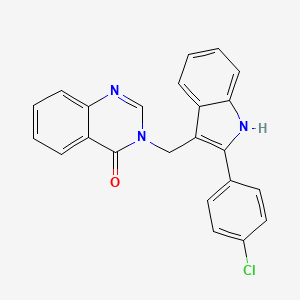
![Palladate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (SP-4-2)-](/img/structure/B13776877.png)

